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molecular formula C13H11N3O B8801424 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B8801424
M. Wt: 225.25 g/mol
InChI Key: IUNGQUVZQMMCAA-UHFFFAOYSA-N
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Patent
US04585775

Procedure details

5 g of the above o-phenylenediamine derivative are heated with 2 g of urea to 160° C. for 5 hours. After the reaction mixture has cooled, ethanol is added and the crystals which are precipitated are filtered off with suction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1N.[NH2:9][C:10]([NH2:12])=[O:11].[CH2:13](O)[CH3:14]>>[N:8]1[CH:1]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:2][N:9]1[C:6]2[CH:1]=[CH:2][CH:3]=[CH:13][C:14]=2[NH:12][C:10]1=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
2 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture has cooled
CUSTOM
Type
CUSTOM
Details
the crystals which are precipitated
FILTRATION
Type
FILTRATION
Details
are filtered off with suction

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)CN1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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